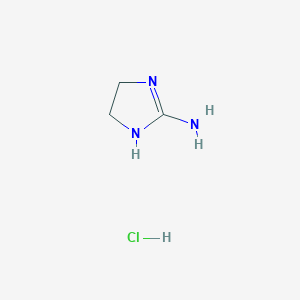

2-氨基咪唑啉盐酸盐

描述

2-Aminoimidazoline hydrochloride is a chemical compound that is part of the 2-aminoimidazole (2-AI) family. These compounds are characterized by the presence of an imidazole ring, a five-membered ring containing two nitrogen atoms, and an amino group. The hydrochloride form indicates that the compound is a salt with hydrochloric acid, which may enhance its solubility in water and its stability.

Synthesis Analysis

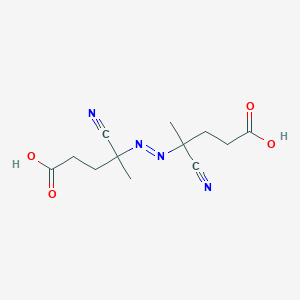

The synthesis of 2-aminoimidazoles has been the subject of various studies due to their potential applications in pharmaceuticals. An innovative approach to synthesizing these compounds involves a high-yield one-pot two-step process that utilizes deep eutectic solvents (DESs) as a greener alternative to traditional organic solvents . This method combines α-chloroketones with guanidine derivatives under air, significantly reducing reaction times from the usual 10-12 hours to about 4-6 hours. The use of choline chloride (ChCl) and urea as a DES also simplifies the isolation of triaryl-substituted 2-AI derivatives through filtration and crystallization, allowing for the recycling of the DES mixture .

Another synthesis method described involves the use of Pd-catalyzed carboamination reactions of N-propargyl guanidines and aryl triflates. This technique efficiently forms both C–N and C–C bonds during the annulation step, enabling the rapid construction of 2-aminoimidazole products with various aryl groups . This method has been applied to the total synthesis of natural products such as preclathridine A, B, and dorimidazole B .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of 2-aminoimidazoles is influenced by the presence of both the imidazole ring and the amino group. These functional groups can participate in various chemical reactions, making 2-aminoimidazoles useful intermediates in the synthesis of more complex molecules. The papers provided do not detail specific chemical reactions involving 2-aminoimidazoline hydrochloride, but the methodologies described for their synthesis involve reactions such as heterocyclodehydration and carboamination, which are indicative of their reactive nature .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminoimidazoline hydrochloride, such as solubility, melting point, and stability, are not explicitly discussed in the provided papers. However, the hydrochloride salt form generally suggests improved water solubility and stability, which can be advantageous for pharmaceutical applications. The use of DESs in the synthesis process also implies that the resulting 2-aminoimidazoles can be isolated in a relatively pure state without the need for extensive purification .

科学研究应用

抗抑郁潜力

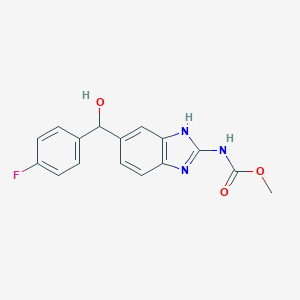

2-氨基咪唑啉衍生物已被探索作为治疗抑郁症的 alpha2-肾上腺素受体拮抗剂的潜在用途。研究表明,某些化合物,例如 Rodríguez 等人在研究中评估的化合物 (2009),在大鼠的体外和体内测试中显示出有希望的抗抑郁特性。这项研究表明,使用 2-氨基咪唑啉盐酸盐衍生物开发新的抗抑郁药物的潜在途径 (Rodríguez 等人,2009)。

缓蚀

Khaled (2003) 等人的研究表明,包括 2-氨基咪唑啉在内的苯并咪唑衍生物在抑制酸性环境中铁等金属腐蚀方面是有效的。这表明这些化合物在工业应用中用于保护金属免受腐蚀 (Khaled, 2003)。

用于 DNA 检测的荧光探针

Perin 等人的研究 (2011) 强调了新型氨化苯并咪唑并[1,2-a]喹啉(与 2-氨基咪唑啉相关)作为 DNA 检测的潜在荧光探针。他们的研究表明,这些化合物可以显着增强荧光发射强度,在生物技术和医学诊断中提供应用 (Perin 等人,2011)。

抗生物膜剂

2-氨基咪唑衍生物已被研究其抑制和分散各种细菌菌群生物膜的能力。Rogers 等人的研究 (2010) 发现这些化合物可以增强传统抗生素的有效性,特别是对抗耐药菌株,如 MRSA。这使得它们成为治疗对标准治疗有耐药性的细菌感染的潜在候选者 (Rogers 等人,2010)。

抗病毒活性

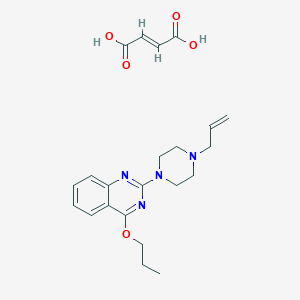

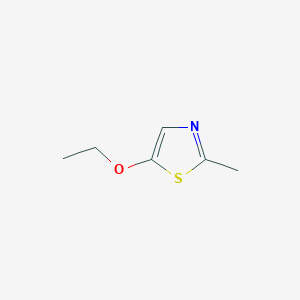

De Palma 等人 (2008) 对与 2-氨基咪唑啉相关的化合物噻唑并咪唑的研究表明,它具有作为肠道病毒复制选择性抑制剂的潜力。这些发现表明,2-氨基咪唑啉的衍生物也可能被探索其抗病毒特性 (De Palma 等人,2008)。

化疗剂

基于 2-氨基-1-芳基亚氨基咪唑的化合物已显示出作为口服抗癌剂的功效。这些化合物与微管蛋白相互作用并抑制微管蛋白装配,这可能导致肿瘤细胞增殖抑制和凋亡诱导,正如 Li 等人 (2010) 所探讨的那样 (Li 等人,2010)。

未来方向

Imidazoline receptors, which recognize compounds with an imidazoline moiety, have been the subject of research for their potential in treating various disorders such as hypertension, metabolic syndrome, and chronic pain . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

属性

IUPAC Name |

4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H3,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZISTNHSOMNHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181400 | |

| Record name | 2-Aminoimidazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoimidazoline hydrochloride | |

CAS RN |

26893-38-9 | |

| Record name | 2-Aminoimidazoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026893389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC8153 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoimidazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOIMIDAZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOW43632VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

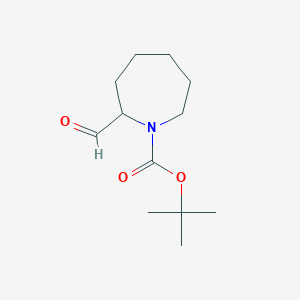

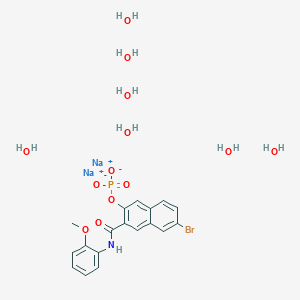

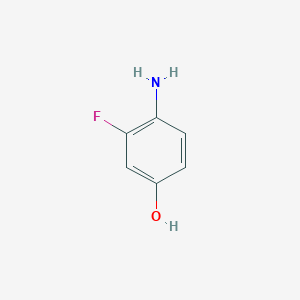

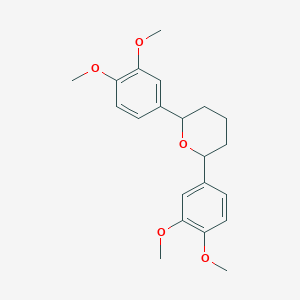

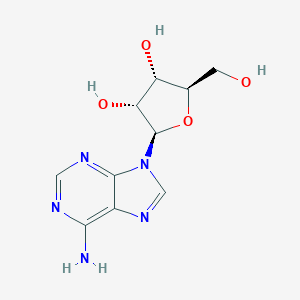

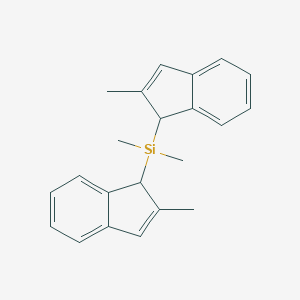

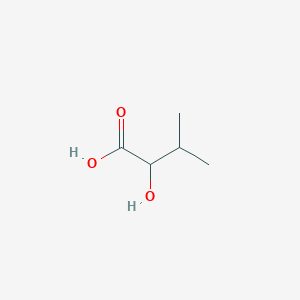

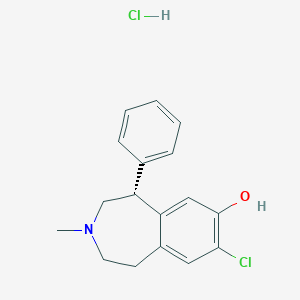

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。